Unii-T5UX5skk2S

描述

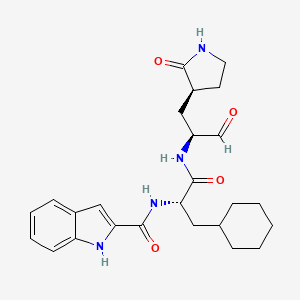

Bofutrelvir, also known as FB2001, is a small-molecule inhibitor targeting the SARS-CoV-2 3C-like protease. This compound has shown significant potential in the treatment of COVID-19 due to its broad-spectrum anti-coronavirus activity and high resistance barrier. Bofutrelvir can be administered by injection or atomized inhalation and does not require a combination with liver drug enzyme inhibitors .

科学研究应用

Bofutrelvir has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and protease inhibition.

Biology: Investigated for its effects on viral replication and protein-protein interactions.

Medicine: Developed as a therapeutic agent for the treatment of COVID-19 and other coronavirus-related diseases.

Industry: Utilized in the development of antiviral drugs and formulations

作用机制

Bofutrelvir exerts its effects by inhibiting the SARS-CoV-2 3C-like protease, an enzyme essential for the viral replication process. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins. This inhibition disrupts the viral life cycle and reduces the replication and spread of the virus .

生化分析

Biochemical Properties

Bofutrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro) . It interacts with Cys145 of Mpro, inhibiting both protease activity and SARS-CoV-2 infectivity in vitro . Bofutrelvir has shown broad-spectrum anti-coronavirus activity .

Cellular Effects

Bofutrelvir exhibits potent antiviral efficacy against several current SARS-CoV-2 variants . It has been shown to inhibit SARS-CoV-2 replication in Vero E6 cells in the presence of human serum . Bofutrelvir also exhibits an additive effect against SARS-CoV-2 in vitro when combined with Remdesivir .

Molecular Mechanism

Bofutrelvir exerts its effects at the molecular level by inhibiting the SARS-CoV-2 main protease (Mpro) . This inhibition of Mpro enzymatic activity prevents the virus from replicating, thereby reducing its infectivity .

Temporal Effects in Laboratory Settings

Bofutrelvir has shown to be safe and tolerable in rats and dogs, with significant higher drug exposure in the respiratory tract and lungs than in blood . This suggests that Bofutrelvir may have long-term effects on cellular function, particularly in the respiratory system .

Dosage Effects in Animal Models

In animal models, Bofutrelvir has shown a dose-dependent efficacy to virus titers of lung . It effectively reduces the lung viral loads and has shown antiviral activity against the SARS-CoV-2 Delta variant .

Transport and Distribution

Bofutrelvir has a higher drug concentration in the respiratory tract and lungs than in blood . This suggests that it may be transported and distributed within cells and tissues in a way that targets the respiratory system .

Subcellular Localization

Given its role as an inhibitor of the SARS-CoV-2 main protease (Mpro), it is likely that it localizes to areas of the cell where this enzyme is active .

准备方法

Synthetic Routes and Reaction Conditions

Bofutrelvir is synthesized through a series of chemical reactions involving the formation of peptide bonds and the incorporation of specific functional groups that enhance its inhibitory activity against the SARS-CoV-2 3C-like protease. The synthetic route typically involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to form the desired peptide chain .

Industrial Production Methods

In industrial settings, the production of Bofutrelvir involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The compound is then formulated into injectable or inhalable forms for clinical use .

化学反应分析

Types of Reactions

Bofutrelvir undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s activity and properties.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of Bofutrelvir that may exhibit different levels of inhibitory activity against the SARS-CoV-2 3C-like protease .

相似化合物的比较

Similar Compounds

Nirmatrelvir: Another SARS-CoV-2 3C-like protease inhibitor with similar antiviral activity.

Remdesivir: An antiviral drug that targets the viral RNA-dependent RNA polymerase.

Molnupiravir: An antiviral drug that induces lethal mutagenesis in the viral RNA

Uniqueness of Bofutrelvir

Bofutrelvir is unique due to its high resistance barrier and the ability to achieve higher drug concentrations in the respiratory tract and lungs compared to blood. This property makes it particularly effective in targeting respiratory infections caused by coronaviruses .

属性

IUPAC Name |

N-[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O4/c30-15-19(13-18-10-11-26-23(18)31)27-24(32)21(12-16-6-2-1-3-7-16)29-25(33)22-14-17-8-4-5-9-20(17)28-22/h4-5,8-9,14-16,18-19,21,28H,1-3,6-7,10-13H2,(H,26,31)(H,27,32)(H,29,33)/t18-,19-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKJGHVHQWJOOT-ZJOUEHCJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)NC(CC2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C[C@@H]2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2103278-86-8 | |

| Record name | MPI-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2103278868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bofutrelvir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5UX5SKK2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

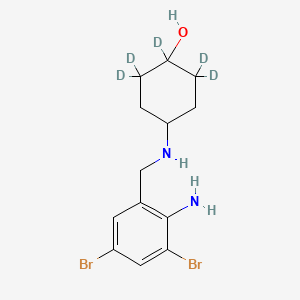

![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)

![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)

![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)

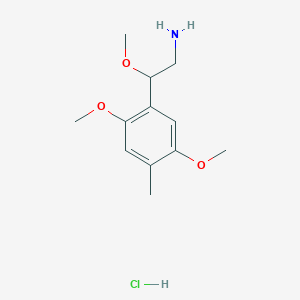

![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)

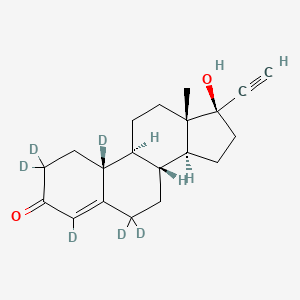

![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)

![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)